molecular formula C10H14F3N3O3 B13462766 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid CAS No. 2913279-41-9

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid

Cat. No.: B13462766
CAS No.: 2913279-41-9
M. Wt: 281.23 g/mol
InChI Key: ZYFAWISMODQTMB-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid is a compound that combines the structural features of azetidine, oxadiazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, oxadiazole is a five-membered ring containing oxygen and nitrogen, and trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of Azetidine and Oxadiazole Rings: The azetidine and oxadiazole rings are coupled together using suitable coupling agents and reaction conditions.

    Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the positions adjacent to the nitrogen atoms in the azetidine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of azetidine N-oxides, while reduction may yield reduced oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study the interactions of azetidine and oxadiazole-containing molecules with biological systems. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its trifluoroacetic acid moiety may also impart desirable characteristics, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, and ion channels. The azetidine and oxadiazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. The trifluoroacetic acid moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)-1,2,4-oxadiazole: Lacks the propan-2-yl group and trifluoroacetic acid moiety.

    3-(Propan-2-yl)-1,2,4-oxadiazole: Lacks the azetidine ring and trifluoroacetic acid moiety.

    5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole: Lacks the trifluoroacetic acid moiety.

Uniqueness

The uniqueness of 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid lies in its combination of structural features The presence of both azetidine and oxadiazole rings, along with the trifluoroacetic acid moiety, imparts unique chemical and biological properties

Properties

CAS No.

2913279-41-9

Molecular Formula

C10H14F3N3O3

Molecular Weight

281.23 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13N3O.C2HF3O2/c1-5(2)7-10-8(12-11-7)6-3-9-4-6;3-2(4,5)1(6)7/h5-6,9H,3-4H2,1-2H3;(H,6,7)

InChI Key

ZYFAWISMODQTMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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